molecular formula C7H7N5S B2868350 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 219600-07-4

4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2868350
CAS No.: 219600-07-4
M. Wt: 193.23
InChI Key: BBRYQLIJAGCOHU-UHFFFAOYSA-N
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Description

4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 219600-07-4) is a high-purity heterocyclic compound supplied for research and development applications. With the molecular formula C7H7N5S and a molecular weight of 193.23 g/mol, this compound belongs to the 1,2,4-triazole-3-thione class, a scaffold recognized for its significant pharmacological potential . Derivatives of 1,2,4-triazole-3-thione are the subject of extensive investigation in medicinal chemistry due to their diverse biological activities. These compounds are frequently explored for their potent antimicrobial properties against a range of multidrug-resistant bacteria and fungi . Furthermore, the 1,2,4-triazole-3-thione core demonstrates promising antitumor activity, with research indicating that the presence of electron-donating groups and specific aromatic substituents can enhance its ability to bind to biological targets and inhibit cancer cell growth . The mechanism of action for triazole-thione derivatives often involves interaction with key enzymes. In antifungal research, for example, similar compounds potently inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis . The existence of multiple nucleophilic centers—including the exocyclic sulfur atom and endocyclic nitrogen atoms—provides broad opportunities for chemical modification and the development of novel derivatives with tailored properties . This product is intended for research purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, cosmetics, or consumer products. All information provided is for informational purposes only and is not intended as a substitute for expert advice.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c1-12-6(10-11-7(12)13)5-4-8-2-3-9-5/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRYQLIJAGCOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyrazine with 4-methylthiosemicarbazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. Additionally, the compound can interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Schiff Base Derivatives

Compound Name Substituents/Modifications Biological Activity (MIC, µM) Key Findings
Target Compound (Schiff base derivatives 60–62) Fluorobenzaldehyde substituents 2.8–21.7 (vs. P. aeruginosa) High antibacterial activity due to fluorine-enhanced lipophilicity and FabH inhibition .
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl and phenoxy groups Not reported Electron-withdrawing nitro group may reduce bioavailability compared to pyrazine .
Ligands 54–55 (methoxy/dimethylamino substituents) Methoxy/dimethylamino benzylidene Not reported Enhanced solubility due to polar groups; potential for metal coordination .

Key Insight : Fluorinated derivatives of the target compound exhibit superior antibacterial activity compared to nitro- or methoxy-substituted analogues, likely due to improved membrane penetration and target binding .

Antioxidant Activity

Compound Name Substituents DPPH/ABTS Radical Scavenging
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Phenyl and -NH2 High activity
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) Pyridyl and -NH2 Moderate activity
Target Compound Pyrazinyl and -SH Lower activity (predicted)

Key Insight : Electron-donating groups (-NH2, -OCH3) enhance antioxidant capacity, whereas the target compound’s electron-deficient pyrazine may limit radical neutralization .

Antibacterial Activity Comparison

Compound Class Substituents MIC (µM) vs. P. aeruginosa Mechanism
Target Schiff bases (60–62) Fluorobenzaldehyde 2.8–21.7 FabH enzyme inhibition
Pyridyl/naphthyl triazoles Pyridyl/naphthyl groups >100 (low activity) Undefined; poor membrane interaction
Hydrazinyl derivatives Cyclopentenyl-hydrazinyl Not reported MERS-CoV helicase inhibition

Key Insight : Fluorine and pyrazine synergize to enhance antibacterial potency, whereas bulky aromatic substituents (e.g., naphthyl) reduce efficacy .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Solubility/Stability
Target Compound C8H8N6S 236.26 Moderate solubility in ethanol
4-Methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol C11H13N3OS 235.31 Crystalline solid; stable at room temperature
4-(2-Methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol C10H15N5O2S 269.32 Enhanced solubility due to methoxy groups

Key Insight : Alkyl and alkoxy substituents improve solubility, whereas aromatic groups may increase hydrophobicity .

Biological Activity

4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 219600-07-4) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a triazole ring fused with a pyrazine moiety, which contributes to its unique biochemical properties and potential therapeutic applications.

The molecular formula of this compound is C7H7N5SC_7H_7N_5S. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. Notably, the thiol group can undergo oxidation to form disulfides or sulfonic acids, while the pyrazine ring can be reduced to yield dihydropyrazine derivatives .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. For instance, a study reported minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL for various synthesized derivatives against these pathogens .

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of specific enzymes and receptors. The interaction with biomolecules allows these compounds to exert their effects at the molecular level .

The biological activity of this compound is primarily attributed to its ability to bind to various biomolecules. This binding can lead to:

  • Enzyme Inhibition : The compound may form stable complexes with enzyme active sites, inhibiting their function.
  • Cellular Pathway Interference : By disrupting signaling pathways involved in cell growth and survival, the compound can promote apoptosis in malignant cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Variations in substituents on the sulfur atom and other positions on the triazole ring have been shown to influence antimicrobial and anticancer activities. For example:

CompoundMIC (μg/mL)Activity Type
Compound A31.25Antimicrobial
Compound B62.5Antifungal
Compound C<50Anticancer

This table illustrates how modifications can enhance or diminish activity against specific pathogens or cancer cell lines .

Case Studies

  • Antimicrobial Screening : A study synthesized several S-substituted derivatives of triazole thiols and evaluated their antimicrobial activity. The results indicated that variations in substituents did not significantly alter the overall antimicrobial effectiveness across different strains .
  • Anticancer Research : Another research effort focused on the anticancer properties of triazole derivatives highlighted that certain modifications led to enhanced activity against breast cancer cell lines, showcasing the potential for developing targeted therapies based on structural modifications .

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